molecular formula C25H31NO12 B1179756 DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) CAS No. 162290-39-3

DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P)

Cat. No.: B1179756
CAS No.: 162290-39-3
M. Wt: 537.5 g/mol
InChI Key: RSANRMXIULPPSK-YNCHAATISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) (CAS# 162290-39-3) is a specialized phytochemical isolated from Simmondsia chinensis (jojoba). Its chemical formula is C25H31NO12, with a molecular weight of 537.51 g/mol . Structurally, it is characterized as a demethylated derivative of simmonsin conjugated with a feruloyl group at the 2'-position. Ferulate moieties are ester-linked cinnamic acid derivatives, which are common in plant secondary metabolites.

Properties

CAS No.

162290-39-3

Molecular Formula

C25H31NO12

Molecular Weight

537.5 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3,4-dihydroxy-5-methoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H31NO12/c1-34-16-9-12(3-5-14(16)28)4-6-19(29)38-24-23(33)22(32)18(11-27)37-25(24)36-15-10-17(35-2)21(31)20(30)13(15)7-8-26/h3-7,9,15,17-18,20-25,27-28,30-33H,10-11H2,1-2H3/b6-4+,13-7+/t15-,17+,18-,20+,21+,22-,23+,24-,25-/m1/s1

InChI Key

RSANRMXIULPPSK-YNCHAATISA-N

Isomeric SMILES

CO[C@H]1C[C@H](/C(=C\C#N)/[C@@H]([C@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

COC1CC(C(=CC#N)C(C1O)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC

Synonyms

DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) typically involves the following steps:

Industrial Production Methods

Industrial production of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations.

Mechanism of Action

The mechanism of action of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Analytical and Functional Comparison Tables

Table 1: Structural and Chromatographic Comparison

Compound Molecular Formula MW (g/mol) Key Functional Groups HPLC Retention Behavior (System) Source Plant
DEMETHYLSIMMONDSIN-2'-FERULATE, 4 C25H31NO12 537.51 Demethyl-simmonsin, ferulate Not reported Simmondsia chinensis
Compound 2 C43H62O14 825.40 Glucopyranosyl-ferulate, ecdysteroid RP: Mid-polarity gradient Microsorum membranifolium
Compound 3 C43H62O14 825.40 Glucopyranosyl-ferulate, deoxyecdysone NP: Elutes later in System C Microsorum membranifolium
Ethyl Ferulate C12H14O4 222.24 Ethyl ester Standard RP methods Synthetic/plant extracts
Cycloartenyl Ferulate C39H54O4 602.85 Cycloartenol-ferulate HPLC λmax: 290 nm Rice bran oil

Table 2: NMR Spectral Signatures (Key Differences)

Compound δH-7"/δH-8" (ppm) 3J Coupling (Hz) NOE Correlation
E-Isomers (Compounds 1–3) ~6.3 (d, J=16.1) 16.1 Absent
Z-Isomers (Compounds 4–6) ~5.8 (d, J=12.8) 12.8 H-7" ↔ H-8"

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.